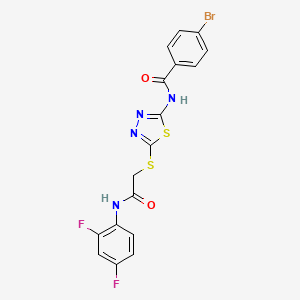
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
カタログ番号:
B2628811
CAS番号:
896025-61-9
分子量:
485.32
InChIキー:
NDMQLWIQFQWSQJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide, a thiadiazole ring, and a bromine atom attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the amide group, and the bromine atom would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and could influence its solubility .科学的研究の応用
Photodynamic Therapy Potential
- The compound's structure, similar to certain benzenesulfonamide derivatives, shows promise in photodynamic therapy, particularly for cancer treatment. Its properties as a photosensitizer, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Compounds containing 1,3,4-thiadiazole and benzamide groups, similar to the query compound, have demonstrated significant in vitro anticancer activity against human cancer cell lines such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Nematocidal Activity
- Derivatives containing 1,3,4-thiadiazole amide group, a structural component of the query compound, have been synthesized and shown to possess nematocidal activities, suggesting potential in agricultural applications for pest control (Liu et al., 2022).
Antibacterial and Antifungal Applications
- Similar compounds have also been studied for their antibacterial and antifungal activities, indicating potential use in treating bacterial and fungal infections (Zhang et al., 2010).
Synthesis and Spectroscopic Identification
- The synthesis and identification of compounds with 1,3,4-thiadiazole unit, a key component of the query compound, have been explored, contributing to the understanding of its structural properties and potential applications in various fields (Azeez & Hamad, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N4O2S2/c18-10-3-1-9(2-4-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-6-5-11(19)7-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMQLWIQFQWSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfo...
Cat. No.: B2628728
CAS No.: 326614-44-2
Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetr...
Cat. No.: B2628729
CAS No.: 906157-87-7
4-ethoxy-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-qu...
Cat. No.: B2628730
CAS No.: 941955-52-8
(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-d...
Cat. No.: B2628731
CAS No.: 1322011-62-0
顧客に最も人気
(1S,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol
Cat. No.: B2628734
CAS No.: 1807914-34-6; 1820575-14-1
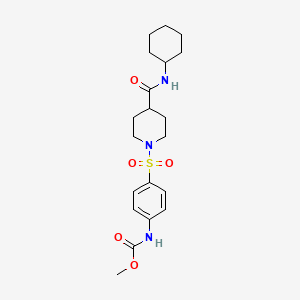
![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)
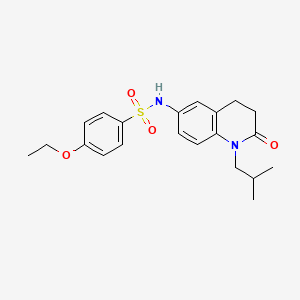
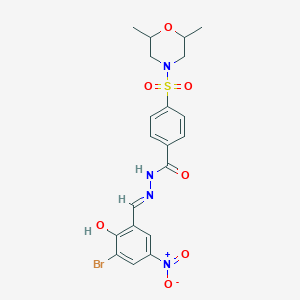
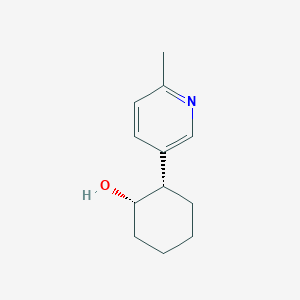
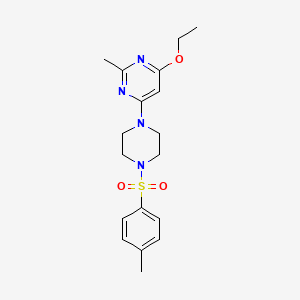
![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)
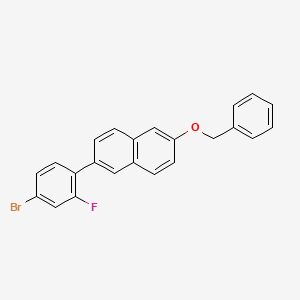
![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)
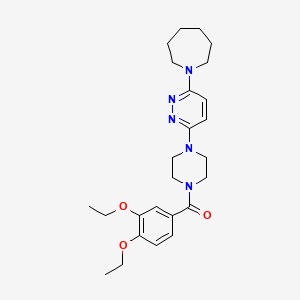
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)


![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)
